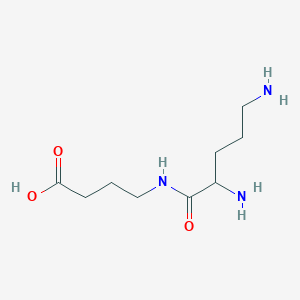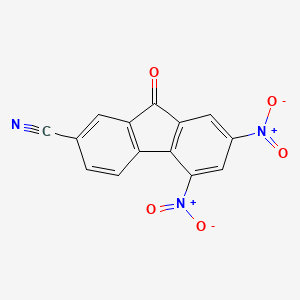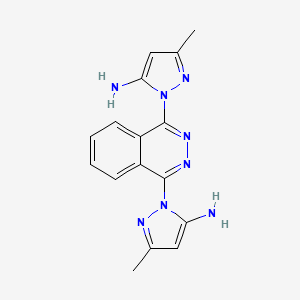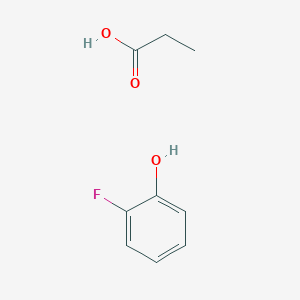![molecular formula C14H12Br2N2 B14361498 (1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene CAS No. 93824-64-7](/img/structure/B14361498.png)
(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene is an organic compound characterized by the presence of two bromomethyl groups attached to a diazene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene typically involves the bromination of a precursor compound. One common method is the free radical bromination of an alkyl benzene derivative using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out under reflux conditions in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted by nucleophiles in either SN1 or SN2 mechanisms, depending on the reaction conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the diazene moiety can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution: Products include alcohols, ethers, and amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include hydrazine derivatives.
Aplicaciones Científicas De Investigación
(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene involves its interaction with nucleophilic sites in biological molecules. The bromomethyl groups can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity. This interaction is facilitated by the electrophilic nature of the bromomethyl groups, which are highly reactive towards nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-1,2-bis[3-(Chloromethyl)phenyl]-diazene: Similar structure but with chloromethyl groups instead of bromomethyl groups.
(1E)-1,2-bis[3-(Methyl)phenyl]-diazene: Lacks the halogen substituents, leading to different reactivity and applications.
Uniqueness
(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene is unique due to the presence of bromomethyl groups, which confer higher reactivity compared to chloromethyl or methyl groups. This increased reactivity makes it a valuable intermediate in organic synthesis and a potent biochemical probe.
Propiedades
Número CAS |
93824-64-7 |
|---|---|
Fórmula molecular |
C14H12Br2N2 |
Peso molecular |
368.07 g/mol |
Nombre IUPAC |
bis[3-(bromomethyl)phenyl]diazene |
InChI |
InChI=1S/C14H12Br2N2/c15-9-11-3-1-5-13(7-11)17-18-14-6-2-4-12(8-14)10-16/h1-8H,9-10H2 |
Clave InChI |
MIQFQSNNPFQSRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide](/img/structure/B14361416.png)
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)


![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)
![(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14361446.png)


![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)
![1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene](/img/structure/B14361466.png)



